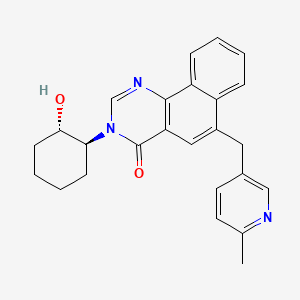

MK-7622

描述

MK-7622 是一种高度选择性的 M1 毒蕈碱受体正向变构调节剂。它已被开发为治疗与阿尔茨海默病相关的认知障碍的潜在治疗剂。 该化合物在临床前研究中显示出希望,并已进入 II 期临床试验 .

科学研究应用

作用机制

MK-7622 通过选择性调节 M1 毒蕈碱受体发挥作用。它增强了受体对乙酰胆碱的反应,乙酰胆碱是一种参与认知过程的神经递质。该化合物与受体上的变构位点结合,增加了其对乙酰胆碱的亲和力并增强其信号传导。 这种对 M1 受体的调节被认为可以改善阿尔茨海默病患者的认知功能 .

生化分析

Biochemical Properties

MK-7622 selectively activates the M1 muscarinic signaling pathway . The M1 muscarinic receptor is a class A G-protein coupled receptor, and this compound acts as a positive allosteric modulator of this receptor .

Cellular Effects

This compound has been shown to have robust agonist activity in cell lines and agonist effects in the mouse prefrontal cortex . It has the potential to overactivate the M1 receptor and disrupt prefrontal cortex function . It has also been shown to attenuate the cognitive-impairing effects of the muscarinic receptor antagonist scopolamine .

Molecular Mechanism

This compound works by selectively activating the M1 muscarinic signaling pathway . As a positive allosteric modulator, it enhances the activity of the M1 muscarinic receptor without directly binding to the active site of the receptor .

Temporal Effects in Laboratory Settings

It has been reported that this compound has entered Phase II studies in patients with Alzheimer’s disease .

Dosage Effects in Animal Models

In animal models, this compound has been shown to induce severe behavioral convulsions

准备方法

MK-7622 的合成涉及多个步骤,包括关键中间体的制备和最终偶联反应。确切的合成路线和反应条件是专有的,尚未在公共领域完全公开。 已知该化合物是通过一系列化学反应合成的,这些反应涉及形成喹唑啉核心结构 .

化学反应分析

MK-7622 经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 可以进行还原反应以修饰分子上的官能团。

取代: 取代反应用于将不同的取代基引入喹唑啉核心。这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂.

相似化合物的比较

MK-7622 对 M1 毒蕈碱受体的选择性很高,这使其独树一帜。其他类似化合物包括:

依来克林: 一种对多种毒蕈碱受体亚型具有更广泛活性的毒蕈碱受体激动剂。

依美克林: 另一种 M1 受体的正向变构调节剂,目前正在研究其对认知障碍的治疗作用。

西维美林: 一种用于治疗干燥综合征患者口干的毒蕈碱受体激动剂

属性

IUPAC Name |

3-[(1S,2S)-2-hydroxycyclohexyl]-6-[(6-methylpyridin-3-yl)methyl]benzo[h]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-16-10-11-17(14-26-16)12-18-13-21-24(20-7-3-2-6-19(18)20)27-15-28(25(21)30)22-8-4-5-9-23(22)29/h2-3,6-7,10-11,13-15,22-23,29H,4-5,8-9,12H2,1H3/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVQLZBJFOGEEO-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)C5CCCCC5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)CC2=CC3=C(C4=CC=CC=C42)N=CN(C3=O)[C@H]5CCCC[C@@H]5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227923-29-6 | |

| Record name | MK-7622 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227923296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-7622 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12897 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-7622 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57R7D1Q49R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

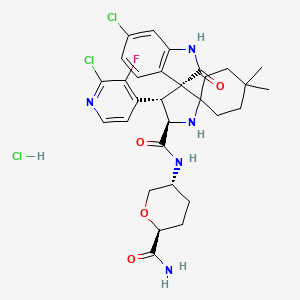

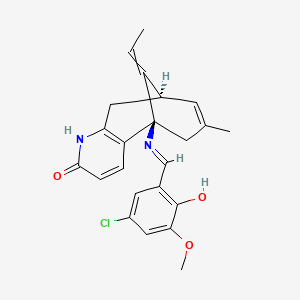

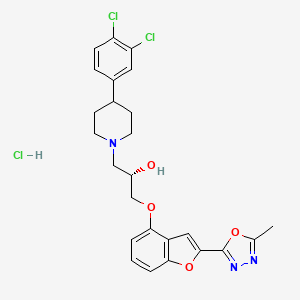

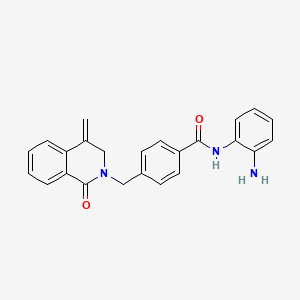

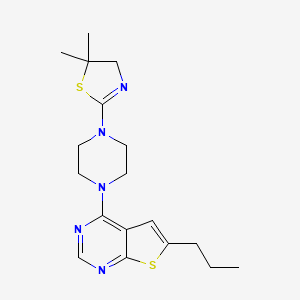

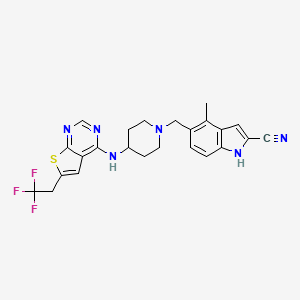

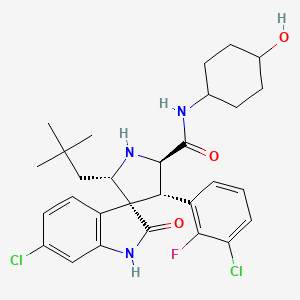

Feasible Synthetic Routes

Q1: What is the mechanism of action of MK-7622?

A1: this compound acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 receptor). [, , ] This means it binds to a site distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. [, , ]

Q2: What are the downstream effects of M1 receptor modulation by this compound?

A2: While the exact mechanisms are still under investigation, M1 receptor activation by this compound is believed to enhance neuronal signaling in the brain regions associated with learning and memory. [, , , ] Studies in animal models suggest this may involve modulation of potassium channels and nitric oxide signaling pathways. [, ]

Q3: What is the significance of developing selective M1 PAMs like this compound over non-selective muscarinic agonists?

A3: Non-selective muscarinic agonists activate all muscarinic receptor subtypes (M1-M5), leading to undesirable side effects, particularly gastrointestinal issues. [, , ] Selective M1 PAMs like this compound aim to enhance M1 receptor activity without directly stimulating other subtypes, potentially leading to improved efficacy and tolerability. [, , ]

Q4: Has this compound demonstrated efficacy in improving cognitive function?

A4: Preclinical studies in rodents and non-human primates have shown that this compound can attenuate cognitive impairments induced by scopolamine, a muscarinic antagonist. [, , ] Additionally, this compound improved memory deficits in mouse models of dementia. [] Clinical trials have been conducted to evaluate its efficacy in Alzheimer's disease patients. []

Q5: What are the structural features of this compound crucial for its activity?

A5: While specific structure-activity relationship (SAR) studies for this compound haven't been published in the provided abstracts, research on related quinolizidinone carboxylic acid derivatives suggests that the 4-cyanopiperidine moiety plays a key role in enhancing M1 receptor activity. []

Q6: What is the translational relevance of preclinical this compound research to humans?

A6: Preclinical studies demonstrated similar effective exposures of this compound for reversing scopolamine-induced cognitive impairment and altering quantitative electroencephalography (qEEG) in both rhesus macaques and humans. [] This finding indicates a promising translational potential for this compound's effects from animal models to human subjects. []

Q7: What is the role of biomarkers in this compound research?

A7: While specific biomarkers for this compound efficacy or adverse effects are not discussed in the provided abstracts, qEEG has been used as a pharmacodynamic marker to assess target engagement and translate preclinical findings to humans. [] Future research might explore other potential biomarkers related to M1 receptor activation or downstream signaling pathways.

Q8: What analytical techniques have been employed in this compound research?

A8: Standard techniques for characterizing small molecules, such as mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography, are likely employed in this compound research, although specific details are not provided in the abstracts. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)